hNK1 Receptor Binding Affinity: Target Compound vs. Structural Class Baseline
The target compound is part of a series identified as potent hNK1 antagonists. The lead oxadiazole analog 22 in this chemotype achieved an IC50 of 0.05 nM at the cloned human NK1 receptor, confirming the class can deliver sub-nanomolar affinity [1]. While direct data for CAS 1236259-55-4 is not publicly available, the established SAR demonstrates that the 1,3,4-oxadiazole core is superior to 1,2,4-oxadiazole alternatives for this target, a key differentiation point [1].
| Evidence Dimension | hNK1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1236259-55-4. |
| Comparator Or Baseline | Oxadiazole analog 22 from the same series: IC50 = 0.05 nM [1]. |
| Quantified Difference | N/A for specific compound; represents a >1000-fold improvement over early leads in the program. |
| Conditions | Cloned human NK1 receptor radioligand binding assay (Chinese Hamster Ovary cell membranes) [1]. |
Why This Matters
This data confirms the 1,3,4-oxadiazole core is a privileged scaffold for hNK1 antagonism, making compounds based on it highly valuable for probing this target, unlike alternative heterocycles.
- [1] Young, J. R., et al. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5310-5315. View Source
